3-Morpholinorifamycin SV
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Overview
Description
3-Morpholinorifamycin SV is a derivative of rifamycin, a class of antibiotics known for their potent antibacterial properties. This compound is particularly notable for its enhanced activity against certain bacterial strains, including Mycobacterium abscessus . The addition of a morpholino group at the C3 position of the rifamycin molecule enhances its stability and efficacy, making it a valuable candidate in the fight against resistant bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholinorifamycin SV typically involves the modification of rifamycin S. The process begins with the protection of the C21–C23 diol as an acetonide, followed by the hydrolysis of the C25 acetate to produce the corresponding C25 alcohol .
Industrial Production Methods: Industrial production of this compound involves submerged fermentation using Amycolatopsis mediterranei, a bacterium known for its ability to produce rifamycin derivatives . The fermentation process is optimized to enhance yield, including the use of mutational strain improvement and process optimization techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Morpholinorifamycin SV undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide is commonly used as an oxidizing agent.
Reduction: Mild reducing agents are employed to convert rifamycin S to rifamycin SV.
Major Products: The major products formed from these reactions include the morpholino-substituted rifamycin derivatives, which exhibit enhanced antibacterial activity .
Scientific Research Applications
3-Morpholinorifamycin SV has a wide range of scientific research applications:
Mechanism of Action
3-Morpholinorifamycin SV exerts its antibacterial effects by inhibiting bacterial RNA synthesis. It binds strongly to the DNA-dependent RNA polymerase of prokaryotes, preventing the elongation of the nascent RNA . This mechanism is similar to other rifamycin derivatives but is enhanced by the presence of the morpholino group, which increases its stability and efficacy .
Comparison with Similar Compounds
Rifampicin: Another rifamycin derivative used to treat tuberculosis.
Rifabutin: Known for its activity against Mycobacterium tuberculosis and Mycobacterium avium.
Rifaximin: Used to treat traveler’s diarrhea and irritable bowel syndrome.
Uniqueness: 3-Morpholinorifamycin SV is unique due to its enhanced stability and efficacy against resistant bacterial strains, particularly Mycobacterium abscessus . The addition of the morpholino group at the C3 position distinguishes it from other rifamycin derivatives and contributes to its improved antibacterial properties .
Properties
CAS No. |
16286-09-2 |
---|---|
Molecular Formula |
C41H54N2O13 |
Molecular Weight |
782.9 g/mol |
IUPAC Name |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate |
InChI |
InChI=1S/C41H54N2O13/c1-19-11-10-12-20(2)40(51)42-30-31(43-14-17-53-18-15-43)36(49)27-28(35(30)48)34(47)24(6)38-29(27)39(50)41(8,56-38)54-16-13-26(52-9)21(3)37(55-25(7)44)23(5)33(46)22(4)32(19)45/h10-13,16,19,21-23,26,32-33,37,45-49H,14-15,17-18H2,1-9H3,(H,42,51)/b11-10+,16-13+,20-12+ |
InChI Key |
CJYAFHWRWQLMEB-XOSXFVNUSA-N |
Isomeric SMILES |
CC1/C=C/C=C(/C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCOCC5)O)O)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCOCC5)O)O)C |
Origin of Product |
United States |
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